Structural and Chromatographic Differentiation
The defining structural feature of N-Depropyl N-Benzyl Propafenone is the substitution of the N-propyl chain found in the parent drug Propafenone (MW 341.44 g/mol) with an N-benzyl group, increasing the molecular weight to 389.49 g/mol and the LogP from 3.63 to 4.42 . This alteration is not merely academic; it fundamentally changes the compound's retention time in reverse-phase HPLC methods used for impurity profiling, ensuring unambiguous separation from the API and other common impurities like Propafenone EP Impurity E (Depropylamino Chloro Propafenone, MW 514.71) .
| Evidence Dimension | Molecular Weight & LogP |
|---|---|
| Target Compound Data | MW 389.49 g/mol, LogP 4.42 |
| Comparator Or Baseline | Propafenone API: MW 341.44 g/mol, LogP 3.63 |
| Quantified Difference | ΔMW = +48.05 g/mol; ΔLogP = +0.79 |
| Conditions | Calculated/predicted physicochemical properties |
Why This Matters
This structural difference ensures this compound serves as a specific, well-resolved marker for detecting a particular synthetic byproduct or degradation pathway, a critical requirement for validating an impurity method.
- [1] ChemBook. Depropylamino Chloro Propafenone (Propafenone EP Impurity E). View Source
